![molecular formula C20H20F2N2O3 B2585226 Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate CAS No. 1234799-94-0](/img/structure/B2585226.png)
Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate involves the use of specific precursor chemicals. Traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Molecular Structure Analysis
The molecular weight of this compound is 374.388.Chemical Reactions Analysis
This compound can be manufactured via a variety of different synthesis methods, each of which involves the use of specific precursor chemicals .Scientific Research Applications
HIV-1 Inhibition
Phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate and its derivatives have been researched for their potential in HIV-1 inhibition. In particular, compounds like TAK-220, a piperidine-4-carboxamide CCR5 antagonist, demonstrated high CCR5 binding affinity and potent inhibition of HIV-1 replication in human peripheral blood mononuclear cells (Imamura et al., 2006).
Soluble Epoxide Hydrolase Inhibition
Research has also been conducted on 1-(1,3,5-triazinyl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, derived from high-throughput screening. These compounds, with the triazine heterocycle as a critical functional group, showed potential for use in various disease models due to their ability to inhibit soluble epoxide hydrolase (Thalji et al., 2013).
Chemical Synthesis and Catalysis
This compound is also valuable in the field of chemical synthesis and catalysis. For instance, its use in oxindole synthesis via palladium-catalyzed C-H functionalization showcases its utility in medicinal chemistry synthesis (Magano et al., 2014).
Fluorescence in Polymer Studies
In polymer studies, derivatives of this compound have been used to investigate fluorescence in materials like poly(methylmethacrylate). The fluorescence properties of these compounds provide insights into the mobility and reorientation of molecules within polymer matrices (Ramesdonk et al., 1987).
Neuroinflammation Imaging
In the field of neurology, derivatives of this compound are used in PET imaging for targeting macrophage colony-stimulating factor 1 receptor (CSF1R). This application is crucial for imaging reactive microglia and studying neuroinflammation in disorders like Alzheimer’s and Parkinson’s disease (Horti et al., 2019).
Antimycobacterial Applications
Compounds with a similar structure have shown potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis. This is evident in the design and synthesis of thiazole-aminopiperidine hybrid analogues, which demonstrated significant activity against Mycobacterium tuberculosis GyrB ATPase assay (Jeankumar et al., 2013).
Mechanism of Action
Target of Action
It is known that similar compounds, such as pethidine intermediate a, a 4-phenyl piperidine derivative, are precursors to opioid analgesic drugs .
Mode of Action
Similar compounds have been found to be active, suggesting that phenyl 4-((3,4-difluorobenzamido)methyl)piperidine-1-carboxylate might also show opioid effects .
Biochemical Pathways
Similar compounds are known to affect the opioid receptors, which play a crucial role in pain perception .
Result of Action
Similar compounds have been found to have analgesic activity, suggesting that this compound might also have similar effects .
Action Environment
Environmental factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
phenyl 4-[[(3,4-difluorobenzoyl)amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F2N2O3/c21-17-7-6-15(12-18(17)22)19(25)23-13-14-8-10-24(11-9-14)20(26)27-16-4-2-1-3-5-16/h1-7,12,14H,8-11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFUZFCIQYAWDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=C(C=C2)F)F)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.